N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 532974-34-8
VCID: VC4281171
InChI: InChI=1S/C29H31N3O3S/c1-4-35-24-11-9-23(10-12-24)31-28(33)19-36-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)22-16-20(2)15-21(3)17-22/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Molecular Formula: C29H31N3O3S
Molecular Weight: 501.65

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide

CAS No.: 532974-34-8

Cat. No.: VC4281171

Molecular Formula: C29H31N3O3S

Molecular Weight: 501.65

* For research use only. Not for human or veterinary use.

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide - 532974-34-8

Specification

CAS No. 532974-34-8
Molecular Formula C29H31N3O3S
Molecular Weight 501.65
IUPAC Name N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C29H31N3O3S/c1-4-35-24-11-9-23(10-12-24)31-28(33)19-36-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)22-16-20(2)15-21(3)17-22/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33)
Standard InChI Key XXISUDHRMJWVMA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C

Introduction

The compound N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a synthetic organic molecule with potential applications in pharmaceuticals and chemical research. This compound belongs to a class of molecules characterized by their indole-based core, which is often associated with biological activity.

Structural Information

Molecular Formula: C27H29N3O3S
Molecular Weight: 475.61 g/mol

The compound consists of:

  • An indole nucleus substituted with a sulfanyl group.

  • A benzamide moiety with dimethyl substitutions.

  • An ethoxyphenyl group attached via an amide bond.

Structural Features:

  • Indole Core: Known for its pharmacological significance, the indole group is linked to a sulfanyl chain.

  • Amide Linkage: The benzamide group provides stability and potential hydrogen-bonding interactions.

  • Ethoxyphenyl Substitution: Adds lipophilicity and may influence membrane permeability.

Synthesis Pathway

While specific synthesis details for this molecule are unavailable in the provided data, related compounds with similar structures are typically synthesized through multi-step reactions involving:

  • Indole Derivatization: Functionalization of the indole core via halogenation or thiolation.

  • Amide Formation: Coupling reactions using carboxylic acids or acid chlorides with amines.

  • Substitution Reactions: Introduction of ethoxyphenyl groups via nucleophilic substitution.

These steps are often optimized for yield and purity using catalysts and controlled conditions.

Biological Significance and Potential Applications

  • Pharmacological Potential:

    • The indole scaffold is widely recognized for its role in drug discovery, particularly in anticancer, antimicrobial, and anti-inflammatory agents.

    • The sulfanyl linkage may enhance binding to biological targets by providing flexibility and additional interaction points.

  • Anticancer Activity:

    • Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines due to their ability to inhibit key enzymes or disrupt cellular signaling pathways.

  • Anti-inflammatory Properties:

    • The amide bond and aromatic substitutions suggest potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Drug Development:

    • The compound's physicochemical properties suggest good drug-likeness, making it a candidate for further optimization in medicinal chemistry programs.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (^1H) and Carbon (^13C) NMR would reveal chemical shifts corresponding to the indole, benzamide, and ethoxyphenyl groups.

  • Mass Spectrometry (MS):

    • Molecular ion peaks at m/z=475m/z = 475, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) stretching (~1650 cm1^{-1}) and aromatic rings (~1500 cm1^{-1}).

  • X-ray Crystallography:

    • Provides detailed structural information, including bond lengths and angles.

Comparative Analysis with Related Compounds

Compound Name/TypeKey FeaturesApplications
N-(4-methoxyphenyl)-acetamideSimple amide structureAnti-inflammatory agent
Indole-based thiadiazolesSulfur-containing heterocyclesAnticancer activity
N-(benzylsulfanyl)-indole derivativesSulfanyl-indole coreAntimicrobial properties

This comparison highlights the versatility of indole derivatives in medicinal chemistry.

Research Outlook

  • Optimization Studies:

    • Modifications to the ethoxyphenyl or benzamide groups could improve potency and selectivity.

    • Introduction of fluorine atoms may enhance metabolic stability.

  • Biological Testing:

    • In vitro assays against cancer cell lines or inflammatory models are necessary to establish efficacy.

    • Computational docking studies could predict binding affinity to biological targets.

  • Toxicological Evaluation:

    • Early-stage toxicity studies are crucial to assess safety profiles before advancing to clinical trials.

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